N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide
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Overview
Description
N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyano group, a trifluoromethyl group, and a butanamide backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyano Group:
Addition of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a trifluoromethylation reaction, which can be catalyzed by transition metals.
Amide Formation: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide involves its interaction with specific molecular targets. The cyano group and trifluoromethyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or interact with receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide shares similarities with other cyano and trifluoromethyl-containing compounds, such as:
- **N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]acetamide
- **N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]propionamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[(1S)-1-cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O/c1-4-13(16(23)22-15(10-21)11(2)3)9-12-5-7-14(8-6-12)17(18,19)20/h5-8,11,13,15H,4,9H2,1-3H3,(H,22,23)/t13?,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKDOPOOFBFQOQ-AWKYBWMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)NC(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)N[C@H](C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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